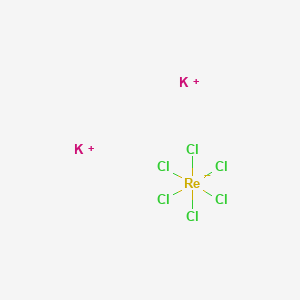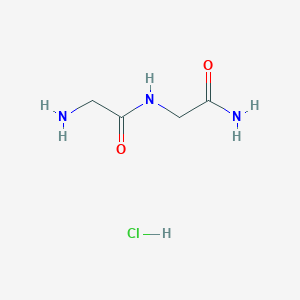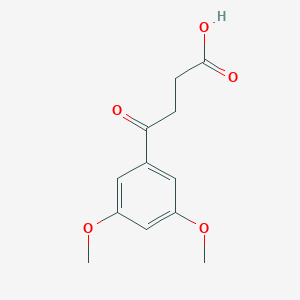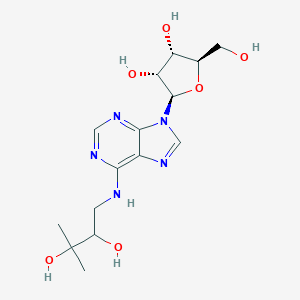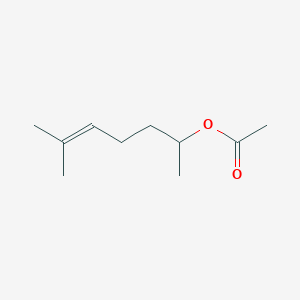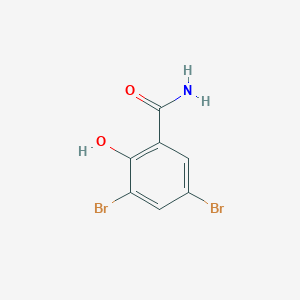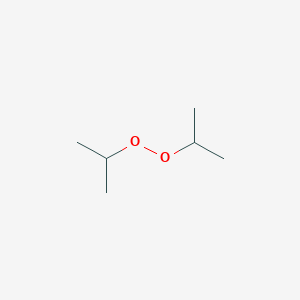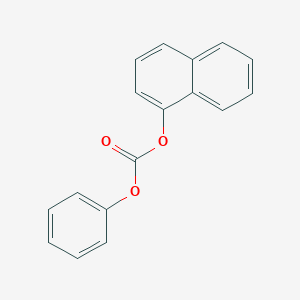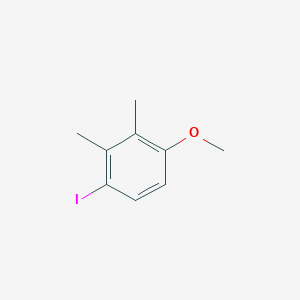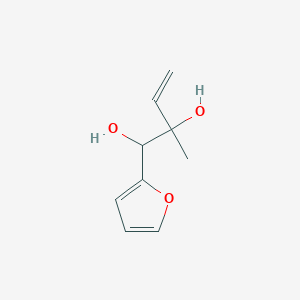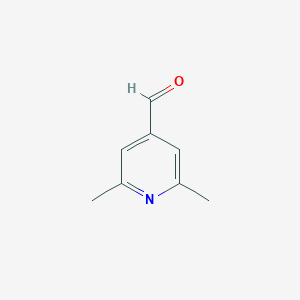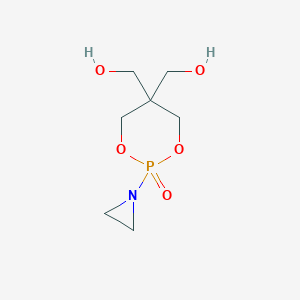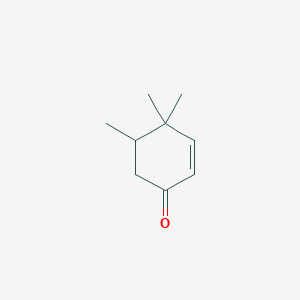
4,4,5-Trimethyl-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5-Trimethyl-2-cyclohexen-1-one, also known as TCCH, is a chemical compound that belongs to the family of cyclohexenones. It is a yellowish liquid with a pleasant odor and is widely used in the fragrance industry due to its ability to impart a floral and fruity aroma to perfumes and other scented products. However, TCCH has also been the subject of extensive scientific research due to its potential applications in various fields.
Scientific Research Applications
4,4,5-Trimethyl-2-cyclohexen-1-one has been studied extensively for its potential applications in various fields, including:
1. Fragrance Industry: 4,4,5-Trimethyl-2-cyclohexen-1-one is widely used as a fragrance ingredient in perfumes, soaps, and other scented products due to its pleasant aroma.
2. Pharmaceutical Industry: 4,4,5-Trimethyl-2-cyclohexen-1-one has been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier and target specific areas of the brain.
3. Food Industry: 4,4,5-Trimethyl-2-cyclohexen-1-one has been studied for its potential use as a food flavoring agent due to its fruity and floral aroma.
Mechanism Of Action
4,4,5-Trimethyl-2-cyclohexen-1-one is believed to exert its effects through the modulation of various neurotransmitter systems in the brain, including the dopamine and serotonin systems. It is also believed to interact with various ion channels and receptors, including the GABA-A receptor and the NMDA receptor.
Biochemical And Physiological Effects
4,4,5-Trimethyl-2-cyclohexen-1-one has been shown to have various biochemical and physiological effects, including:
1. Antidepressant Effects: 4,4,5-Trimethyl-2-cyclohexen-1-one has been shown to have antidepressant effects in animal models, possibly through its modulation of the serotonin system.
2. Analgesic Effects: 4,4,5-Trimethyl-2-cyclohexen-1-one has been shown to have analgesic effects in animal models, possibly through its modulation of the GABA-A receptor.
3. Anxiolytic Effects: 4,4,5-Trimethyl-2-cyclohexen-1-one has been shown to have anxiolytic effects in animal models, possibly through its modulation of the GABA-A receptor.
Advantages And Limitations For Lab Experiments
4,4,5-Trimethyl-2-cyclohexen-1-one has several advantages and limitations for use in lab experiments, including:
Advantages:
1. High Yield: 4,4,5-Trimethyl-2-cyclohexen-1-one can be synthesized with high yield using the preferred method of reaction between 2,3-dimethyl-2-butene and cyclohexanone.
2. Selectivity: The preferred method of 4,4,5-Trimethyl-2-cyclohexen-1-one synthesis also has high selectivity, resulting in a purer product.
Limitations:
1. Toxicity: 4,4,5-Trimethyl-2-cyclohexen-1-one is toxic and can cause irritation to the skin and eyes, making it difficult to handle in lab experiments.
2. Volatility: 4,4,5-Trimethyl-2-cyclohexen-1-one is volatile and can evaporate quickly, making it difficult to handle and store.
Future Directions
There are several potential future directions for research on 4,4,5-Trimethyl-2-cyclohexen-1-one, including:
1. Development of Novel Fragrances: Further research on the aroma profile of 4,4,5-Trimethyl-2-cyclohexen-1-one could lead to the development of novel fragrances for use in perfumes and other scented products.
2. Drug Delivery: Further research on the ability of 4,4,5-Trimethyl-2-cyclohexen-1-one to cross the blood-brain barrier could lead to the development of novel drug delivery agents for the treatment of various neurological disorders.
3. Food Flavoring: Further research on the flavor profile of 4,4,5-Trimethyl-2-cyclohexen-1-one could lead to the development of novel food flavoring agents.
Conclusion:
In conclusion, 4,4,5-Trimethyl-2-cyclohexen-1-one is a chemical compound that has been extensively studied for its potential applications in various fields. While it is widely used in the fragrance industry, it also has potential applications in the pharmaceutical and food industries. Further research on 4,4,5-Trimethyl-2-cyclohexen-1-one could lead to the development of novel fragrances, drug delivery agents, and food flavoring agents. However, the toxicity and volatility of 4,4,5-Trimethyl-2-cyclohexen-1-one make it difficult to handle and store, and caution should be exercised when working with this compound.
Synthesis Methods
4,4,5-Trimethyl-2-cyclohexen-1-one can be synthesized through several methods, including the reaction of cyclohexanone with acetone in the presence of a base catalyst, or the reaction of 2,3-dimethyl-2-butene with cyclohexanone in the presence of an acid catalyst. The latter method is preferred due to its higher yield and selectivity.
properties
CAS RN |
17429-29-7 |
|---|---|
Product Name |
4,4,5-Trimethyl-2-cyclohexen-1-one |
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4,4,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7-6-8(10)4-5-9(7,2)3/h4-5,7H,6H2,1-3H3 |
InChI Key |
SNCRCXQBWGLTDV-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C=CC1(C)C |
Canonical SMILES |
CC1CC(=O)C=CC1(C)C |
synonyms |
4,4,5-Trimethyl-2-cyclohexen-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



